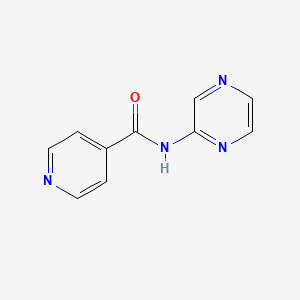![molecular formula C9H9N3O3 B6257953 4-{[(carbamoylamino)imino]methyl}benzoic acid CAS No. 387846-35-7](/img/new.no-structure.jpg)
4-{[(carbamoylamino)imino]methyl}benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-{[(carbamoylamino)imino]methyl}benzoic acid is a chemical compound with the molecular formula C9H9N3O3 and a molecular weight of 207.19 g/mol It is known for its unique structure, which includes a benzoic acid moiety substituted with a carbamoylamino group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(carbamoylamino)imino]methyl}benzoic acid typically involves the reaction of 4-formylbenzoic acid with a suitable carbamoylamino reagent under controlled conditions. One common method involves the use of hydrazine derivatives to introduce the carbamoylamino group. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the temperature maintained at around 60-80°C .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reactors, and ensuring the purity and yield of the final product through techniques such as recrystallization and chromatography .
化学反应分析
Types of Reactions
4-{[(carbamoylamino)imino]methyl}benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine in the presence of a catalyst like iron(III) bromide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated or nitro-substituted benzoic acids.
科学研究应用
4-{[(carbamoylamino)imino]methyl}benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
作用机制
The mechanism of action of 4-{[(carbamoylamino)imino]methyl}benzoic acid involves its interaction with specific molecular targets and pathways. The carbamoylamino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the benzoic acid moiety can interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways .
相似化合物的比较
Similar Compounds
Benzoic acid: A simple aromatic carboxylic acid with antimicrobial properties.
4-aminobenzoic acid: An aromatic amine with applications in the synthesis of dyes and pharmaceuticals.
4-formylbenzoic acid: A precursor in the synthesis of various organic compounds.
Uniqueness
4-{[(carbamoylamino)imino]methyl}benzoic acid is unique due to the presence of both a carbamoylamino group and a benzoic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
属性
CAS 编号 |
387846-35-7 |
|---|---|
分子式 |
C9H9N3O3 |
分子量 |
207.2 |
纯度 |
95 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[4-(carboxymethyl)phenoxy]acetic acid](/img/structure/B6257941.png)
